molecular formula C16H16Cl4N6O4Zn B7889773 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

Cat. No. B7889773
M. Wt: 563.5 g/mol
InChI Key: MUCXWPFVBKLWEU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt is a useful research compound. Its molecular formula is C16H16Cl4N6O4Zn and its molecular weight is 563.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aromatic Azo Compounds : The zinc chloride double salts of ethoxy-carbonylbenzenediazonium chlorides, which are related to the chemical structure , have been used in the synthesis of ethyl azobenzenecarboxylates. This method offers a novel approach for the preparation of azo compounds, some of which were previously unknown (Nomura & Anzai, 1962).

  • Functional Polymers Synthesis : Research on 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols, synthesized using related diazonium salts, has contributed to the development of functional polymers. These compounds have notable UV absorption characteristics, which is significant in material science and polymer chemistry (Xi, Basset & Vogl, 1984).

  • Synthesis of Carbamates and Pharmaceuticals : Zinc chloride has been used as a catalyst in the synthesis of carbamates from carbamoyl chlorides, which is related to the functional group in your compound of interest. This method has been applied in the gram-scale synthesis of the FDA-approved drug Rivastigmine, showcasing its relevance in pharmaceutical chemistry (Gayke et al., 2022).

  • Cancer Research and Treatment : A zinc (II) coordination polymer, synthesized using a compound with a similar functional group, showed potential in cancer treatment. This polymer, combined with anthracyclines like doxorubicin, regulated the expression of apoptotic genes in lymphoma cells, highlighting its significance in oncological research (Han, Li, Zhang & Lu, 2021).

  • Metal Ion Sensing in Biochemistry : Zincon, a compound structurally similar to your compound of interest, has been used as a colorimetric reagent for detecting zinc and copper ions. This has applications in the quantification of metal ions in metalloproteins, an important aspect in biochemistry and molecular biology (Säbel, Neureuther & Siemann, 2010).

properties

IUPAC Name

2-carbamoyl-5-methoxybenzenediazonium;dichlorozinc;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-5-2-3-6(8(9)12)7(4-5)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCXWPFVBKLWEU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N6O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-5-methoxybenzenediazonium;dichlorozinc;dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
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2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
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2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
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2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

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